molecular formula C10H16N2 B1361765 N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine CAS No. 915923-23-8

N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine

Cat. No.: B1361765
CAS No.: 915923-23-8
M. Wt: 164.25 g/mol
InChI Key: CVABCKIDOTTWHW-UHFFFAOYSA-N
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Description

N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine typically involves the reaction of 3-methylpyridine with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 3-methylpyridine with isopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques like distillation or chromatography may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
  • 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
  • N-(pyridin-2-yl)amides

Uniqueness

N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological propertiesIts methylpyridine moiety and the propan-2-amine group contribute to its versatility in various chemical reactions and research applications .

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)12-7-10-9(3)5-4-6-11-10/h4-6,8,12H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVABCKIDOTTWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650277
Record name N-[(3-Methylpyridin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-23-8
Record name N-[(3-Methylpyridin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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